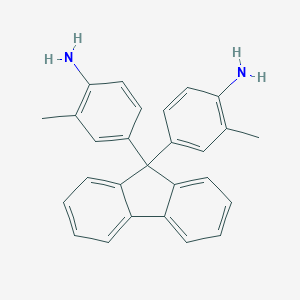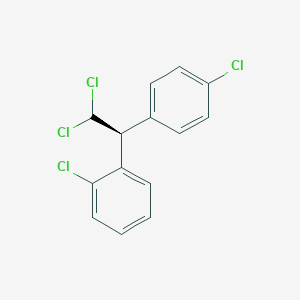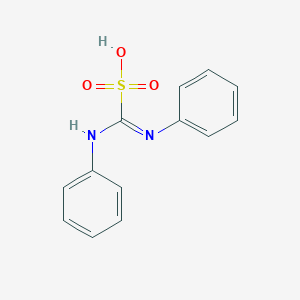
9,9-Bis(4-Amino-3-methylphenyl)fluoren
Übersicht
Beschreibung
9,9-Bis(4-amino-3-methylphenyl)fluorene (9,9-BAMF) is a fluorescent dye with a wide range of applications in scientific research. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH) which is used in the manufacture of dyes, pigments, and optical brighteners. 9,9-BAMF has been found to be a useful tool in a variety of fields, including biochemistry, molecular biology, and medical research. Its unique properties make it an ideal candidate for use in a variety of laboratory experiments and applications.
Wissenschaftliche Forschungsanwendungen
Organisch lösliche und helle fluorierte Polyimide
Diese Verbindung wird bei der Synthese von organisch löslichen und hellen fluorierten Polyimiden verwendet . Diese Polymere haben eine intrinsische Viskosität im Bereich von 0,84 bis 1,03 dL/g und sind in einer Vielzahl organischer Lösungsmittel löslich . Sie haben eine Zugfestigkeit von 85–105 MPa, Bruchdehnungen von 7–9 % und einen E-Modul von 2,13–2,42 GPa . Sie haben auch niedrige Dielektrizitätskonstanten (2,68–2,85 bei 1 MHz) und niedrige Feuchtigkeitsabsorptionen (0,12–0,24 Gew. %) .
Synthese von bifunktionellen ionischen Flüssigkeiten
Die Verbindung wird bei der Synthese von bifunktionellen ionischen Flüssigkeiten (BFILs) verwendet, die Sulfonsäure (–SO3H) und Sulfhydrylgruppen (–SH) enthalten . Diese BFILs werden als Katalysatoren bei der Kondensationsreaktion von 9-Fluorenon und Phenol verwendet .
Optoelektronische Bauelemente
Die Verbindung wird häufig in optoelektronischen Bauelementen wie organischen Leuchtdioden (OLEDs) und organischen Solarzellen verwendet .
Lichtempfindliche Materialien
Es kann als lichtempfindliches Material im Herstellungsprozess von Leiterplatten (PCBs) oder in der Optoelektronik und im Laserdruck verwendet werden .
Fluoreszierende Farbstoffe
Die Verbindung kann auch bei der Synthese von fluoreszierenden Farbstoffen verwendet werden .
Hochleistungs-Kupferkatalysatoren
Es kann bei der Synthese von hochleistungs-Kupferkatalysatoren verwendet werden
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that the compound participates in photoinduced bimolecular electron transfer processes with fullerenes . This suggests that it may interact with its targets through electron transfer mechanisms.
Pharmacokinetics
The compound is insoluble in water but soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This suggests that its bioavailability may be influenced by the presence of these solvents.
Action Environment
The action of 9,9-Bis(4-amino-3-methylphenyl)fluorene can be influenced by environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may vary depending on the solvent environment . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Biochemische Analyse
Biochemical Properties
It is known that this compound is used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells . This suggests that it may interact with various biomolecules in a unique way, possibly influencing electron transfer processes
Temporal Effects in Laboratory Settings
It is known that this compound should be stored in a dark place, sealed in dry conditions, and at room temperature
Eigenschaften
IUPAC Name |
4-[9-(4-amino-3-methylphenyl)fluoren-9-yl]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2/c1-17-15-19(11-13-25(17)28)27(20-12-14-26(29)18(2)16-20)23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-16H,28-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKVLGUIGNRYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)N)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619151 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107934-60-1 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Bis(4-amino-3-methylphenyl)fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of 9,9-Bis(4-amino-3-methylphenyl)fluorene (BAMF) influence its electron transfer capabilities with fullerenes?
A1: The research [] demonstrates that BAMF acts as an electron donor to the triplet excited state of fullerenes (C60/C70) in a photoinduced electron transfer process. The specific substitution pattern on the fluorene molecule, with two 4-amino-3-methylphenyl groups at the 9,9-position, plays a crucial role in determining the electron transfer rate and efficiency. While the paper doesn't delve into the exact mechanism, it highlights that these substitutions influence the molecule's electron density and thus its ability to donate electrons to the electron-accepting fullerenes. The study compares BAMF with two other fluorene derivatives, indicating that subtle changes in the substituents significantly impact the observed electron transfer kinetics. This suggests that the position and nature of substituents on the fluorene ring can be tailored to fine-tune the electron transfer properties for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)
![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)





![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)



